mPGES1-IN-7

Description

Properties

IUPAC Name |

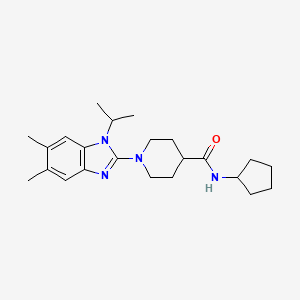

N-cyclopentyl-1-(5,6-dimethyl-1-propan-2-ylbenzimidazol-2-yl)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34N4O/c1-15(2)27-21-14-17(4)16(3)13-20(21)25-23(27)26-11-9-18(10-12-26)22(28)24-19-7-5-6-8-19/h13-15,18-19H,5-12H2,1-4H3,(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPPVJOTXZIRXTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C(=N2)N3CCC(CC3)C(=O)NC4CCCC4)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis, Chemical Structure, and Activity of a Potent mPGES-1 Inhibitor

Disclaimer: A specific microsomal prostaglandin E synthase-1 (mPGES-1) inhibitor designated "mPGES1-IN-7" was not readily identifiable in the reviewed literature. Therefore, this guide will focus on a representative and well-characterized, potent benzimidazole-based mPGES-1 inhibitor, compound 44 (AGU654) , as a case study to fulfill the core requirements of this technical document.

Introduction to mPGES-1 as a Therapeutic Target

Microsomal prostaglandin E synthase-1 (mPGES-1) is a terminal enzyme in the biosynthetic pathway of prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever.[1][2] It is an inducible enzyme that is often upregulated during inflammatory conditions.[1] The inhibition of mPGES-1 presents a promising therapeutic strategy for inflammatory diseases, potentially offering a safer alternative to non-steroidal anti-inflammatory drugs (NSAIDs) by selectively targeting PGE2 production without affecting other prostanoids.[3][4] This guide provides a detailed overview of the synthesis, chemical structure, and biological activity of a potent benzimidazole-based mPGES-1 inhibitor.

Chemical Structure

Compound 44 (AGU654) is a novel benzimidazole derivative. The core of the molecule is a benzimidazole scaffold, which has been extensively explored for the development of mPGES-1 inhibitors.[5]

Synthesis of Benzimidazole-Based mPGES-1 Inhibitors

The synthesis of potent benzimidazole-based mPGES-1 inhibitors, such as compound 44 (AGU654), typically involves a multi-step process. A general synthetic scheme is outlined below, based on the methodologies described for similar compounds.[6][7]

Caption: General synthetic workflow for benzimidazole-based mPGES-1 inhibitors.

Quantitative Data

The biological activity of mPGES-1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in various assays. The following table summarizes the quantitative data for compound 44 (AGU654) and other relevant inhibitors.

| Compound | Assay Type | Target | IC50 | Selectivity | Reference |

| 44 (AGU654) | Cell-free | mPGES-1 | 2.9 nM | Highly selective over COX-1, COX-2, 5-LOX, and FLAP | [6][7] |

| 44 (AGU654) | Human Whole Blood | PGE2 production | 1 µM | Selectively suppresses PGE2 | [6][7] |

| MF63 | Cell-free | human mPGES-1 | 1 nM | - | [4] |

| MF63 | A549 cells | mPGES-1 | 0.42 µM | - | [4] |

| MF63 | Human Whole Blood | mPGES-1 | 1.3 µM | - | [4] |

| Compound III | Cell-free | human mPGES-1 | 0.09 µM | No detectable inhibition of COX-1, COX-2, PGIS, or H-PGDS up to 50 µM | [4] |

| Licofelone | Cell-free | mPGES-1 | 6 µM | Also inhibits 5-LOX | [4] |

Experimental Protocols

Cell-Free mPGES-1 Inhibition Assay

This assay measures the direct inhibition of the enzyme's activity.

-

Enzyme Source: Microsomes from IL-1β-stimulated A549 cells are commonly used as a source of human mPGES-1.[6]

-

Reaction: The assay monitors the enzymatic conversion of the substrate prostaglandin H2 (PGH2) to PGE2.[6] The enzyme is diluted in a suitable buffer (e.g., 0.1 M potassium buffer, pH 7.4) containing 2.5 mM reduced glutathione (GSH).[8]

-

Initiation: The reaction is initiated by the addition of PGH2.

-

Detection: The production of PGE2 is quantified using methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) or enzyme-linked immunosorbent assay (ELISA).[8]

-

Data Analysis: The concentration of the inhibitor that reduces PGE2 production by 50% is determined as the IC50 value.

Cell-Based mPGES-1 Inhibition Assay (A549 cells)

This assay assesses the inhibitor's activity in a cellular context.

-

Cell Culture: Human lung carcinoma A549 cells are cultured and stimulated with interleukin-1β (IL-1β) to induce the expression of mPGES-1.

-

Treatment: The stimulated cells are treated with various concentrations of the test inhibitor.

-

PGE2 Measurement: The concentration of PGE2 in the cell supernatant is measured by ELISA.

-

Data Analysis: The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in PGE2 levels.

Human Whole Blood (HWB) Assay

This ex vivo assay evaluates the inhibitor's efficacy in a more physiologically relevant matrix.

-

Blood Collection: Fresh human whole blood is collected.

-

Stimulation: The blood is stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and subsequent PGE2 production.

-

Inhibitor Treatment: The blood is treated with the test inhibitor at various concentrations.

-

PGE2 Quantification: After incubation, plasma is separated, and PGE2 levels are measured by ELISA.

-

Data Analysis: The IC50 is determined as the inhibitor concentration that reduces PGE2 production by 50%.

Signaling Pathways

Prostaglandin E2 Biosynthesis Pathway

The following diagram illustrates the enzymatic cascade leading to the production of PGE2 and the point of intervention for mPGES-1 inhibitors.

Caption: Simplified prostaglandin E2 biosynthesis pathway showing the action of mPGES-1.

Downstream Signaling of PGE2

PGE2 exerts its biological effects by binding to a family of G-protein coupled receptors known as EP receptors (EP1-4).

Caption: Downstream signaling of prostaglandin E2 via its receptors.

References

- 1. Crystal structure of microsomal prostaglandin E2 synthase provides insight into diversity in the MAPEG superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel human mPGES-1 inhibitors identified through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dc.uthsc.edu [dc.uthsc.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Novel Benzimidazole Derivatives as Potent Inhibitors of Microsomal Prostaglandin E2 Synthase 1 for the Potential Treatment of Inflammation, Pain, and Fever - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Role of Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibitors in Prostaglandin E2 Synthesis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information on a specific inhibitor designated "mPGES1-IN-7" is not publicly available in the reviewed literature. This guide provides a comprehensive overview of the role of microsomal prostaglandin E synthase-1 (mPGES-1) inhibitors in prostaglandin E2 (PGE2) synthesis, using data from well-characterized representative inhibitors.

Introduction: mPGES-1 as a Therapeutic Target

Microsomal prostaglandin E synthase-1 (mPGES-1) is a terminal synthase in the prostaglandin E2 (PGE2) biosynthetic pathway.[1][2] It is an inducible enzyme, often upregulated during inflammatory conditions, and works in concert with cyclooxygenase-2 (COX-2) to produce large amounts of PGE2.[3][4] PGE2 is a key mediator of inflammation, pain, fever, and has been implicated in the progression of cancer.[1][2]

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors (coxibs) effectively reduce PGE2 production by targeting the upstream COX enzymes. However, this non-selective inhibition also blocks the synthesis of other prostanoids, some of which have important physiological functions, leading to potential gastrointestinal and cardiovascular side effects.[4][5][6] Targeting the downstream enzyme mPGES-1 offers a more selective approach to inhibit inflammatory PGE2 synthesis, potentially sparing the production of other prostanoids and offering a safer therapeutic alternative.[7][8]

The Prostaglandin E2 Synthesis Pathway and Point of Inhibition

The synthesis of PGE2 is a multi-step enzymatic process. It begins with the release of arachidonic acid (AA) from the cell membrane by phospholipase A2 (PLA2). AA is then converted to the unstable intermediate prostaglandin H2 (PGH2) by either COX-1 or COX-2. Finally, mPGES-1 catalyzes the isomerization of PGH2 to PGE2.[2] mPGES-1 inhibitors act at this final step, directly blocking the conversion of PGH2 to PGE2.

Quantitative Data for Representative mPGES-1 Inhibitors

The following tables summarize the in vitro potency and selectivity of several well-characterized mPGES-1 inhibitors.

Table 1: In Vitro Potency of mPGES-1 Inhibitors

| Compound | Assay Type | Species | IC50 (nM) | Reference |

| PF-9184 | Recombinant enzyme | Human | 16.5 | [9] |

| MF63 | Equine leukocytes | Equine | 114.7 | [10] |

| Compound 117 | Recombinant enzyme | Human | 10-29 | [7][11] |

| Compound 118 | Recombinant enzyme | Human | 10-29 | [7][11] |

| Compound 322 | Recombinant enzyme | Human | 10-29 | [7][11] |

| Compound 323 | Recombinant enzyme | Human | 10-29 | [7][11] |

| Compound 934 | Recombinant enzyme | Human | 10-29 | [7][11] |

| UT-11 | Human SK-N-AS cells | Human | 100 | [12][13] |

| Compound 19 | Human SK-N-AS cells | Human | 430 | [12][13] |

| PBCH | RAW264.7 macrophages | Murine | 60 | [1] |

Table 2: Selectivity Profile of Representative mPGES-1 Inhibitors

| Compound | Target | Assay Type | IC50 or % Inhibition | Selectivity vs. mPGES-1 | Reference |

| PF-9184 | COX-1 | Recombinant enzyme | >100,000 nM | >6500-fold | [9] |

| COX-2 | Recombinant enzyme | >100,000 nM | >6500-fold | [9] | |

| MF63 | PGI2 production | Equine leukocytes | No significant inhibition | Selective for PGE2 | [10] |

| TXA2 production | Equine leukocytes | No significant inhibition | Selective for PGE2 | [10] | |

| Compounds 117, 118, 322, 323, 934 | COX-1 | Enzyme assay | No inhibition at 10 µM | Highly Selective | [7] |

| PGIS | Enzyme assay | No inhibition at 10 µM | Highly Selective | [7] | |

| H-PGDS | Enzyme assay | No inhibition at 10 µM | Highly Selective | [7] | |

| mPGES-2 | Enzyme assay | Weak to moderate inhibition at 10 µM | Moderately Selective | [7] | |

| Top-7 Compounds (from computational screen) | COX-1/2 | Enzyme assay | No significant inhibition at 100 µM | Highly Selective | [14] |

Experimental Protocols

Recombinant Human mPGES-1 Enzyme Inhibition Assay

This protocol outlines a typical in vitro assay to determine the inhibitory activity of a compound against purified recombinant human mPGES-1.

-

Protein Expression and Purification: Human mPGES-1 is expressed in a suitable system (e.g., FreeStyle 293-F cells) and purified from microsomal fractions.[5]

-

Reaction Mixture: The assay is typically performed in a buffer containing glutathione (GSH) as a cofactor.

-

Inhibitor Incubation: The purified enzyme is pre-incubated with various concentrations of the test compound or vehicle control.

-

Reaction Initiation: The reaction is initiated by the addition of the substrate, PGH2.

-

Reaction Termination: After a defined incubation period, the reaction is stopped, often by the addition of a solution containing a reducing agent (e.g., stannous chloride) to convert any remaining PGH2 to PGF2α.

-

Quantification: The amount of PGE2 produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) or by liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The concentration of the inhibitor that causes 50% inhibition of PGE2 production (IC50) is calculated from the dose-response curve.

Cell-Based PGE2 Synthesis Assay (e.g., A549 cells)

This protocol describes a method to assess the ability of an inhibitor to block PGE2 production in a cellular context.

-

Cell Culture: A549 human lung carcinoma cells are cultured to near confluency in appropriate media.

-

Stimulation: To induce the expression of COX-2 and mPGES-1, cells are stimulated with a pro-inflammatory agent, such as interleukin-1β (IL-1β).[6]

-

Inhibitor Treatment: Following stimulation, the cells are treated with various concentrations of the test compound or vehicle control.

-

Arachidonic Acid Addition: Exogenous arachidonic acid is added to provide the substrate for prostanoid synthesis.

-

Supernatant Collection: After incubation, the cell culture supernatant is collected.

-

PGE2 Measurement: The concentration of PGE2 in the supernatant is determined by ELISA or LC-MS.

-

IC50 Determination: The IC50 value is calculated based on the inhibition of PGE2 production at different compound concentrations.

Human Whole Blood Assay

This assay measures the inhibitory effect of a compound on PGE2 synthesis in a more physiologically relevant ex vivo system.

-

Blood Collection: Fresh human blood is collected from healthy volunteers into heparinized tubes.

-

Inhibitor Incubation: Aliquots of whole blood are pre-incubated with the test compound or vehicle.

-

Inflammatory Stimulus: Lipopolysaccharide (LPS) is added to the blood to induce an inflammatory response and subsequent PGE2 production.[7]

-

Incubation: The blood is incubated, typically for 24 hours, to allow for the synthesis and release of PGE2.

-

Plasma Separation: The blood is centrifuged to separate the plasma.

-

PGE2 Quantification: The level of PGE2 in the plasma is measured by ELISA or LC-MS.

-

Data Analysis: The IC50 value is determined by plotting the percentage of PGE2 inhibition against the log of the inhibitor concentration.

Visualizations

Signaling Pathway of mPGES-1 Induction and Action

Experimental Workflow for mPGES-1 Inhibitor Screening

References

- 1. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microsomal prostaglandin E synthase-1: the inducible synthase for prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Novel human mPGES-1 inhibitors identified through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of novel microsomal prostaglandin E2 synthase 1 (mPGES-1) inhibitors by a structurally inspired virtual screening study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biological characterization of new inhibitors of microsomal PGE synthase‐1 in preclinical models of inflammation and vascular tone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Distinction of microsomal prostaglandin E synthase-1 (mPGES-1) inhibition from cyclooxygenase-2 inhibition in cells using a novel, selective mPGES-1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of microsomal prostaglandin E-synthase-1 (mPGES-1) selectively suppresses PGE2 in an in vitro equine inflammation model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Novel, Brain-Permeable, Cross-Species Benzothiazole Inhibitors of Microsomal Prostaglandin E Synthase-1 (mPGES-1) Dampen Neuroinflammation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Selective Inhibitors of Human mPGES-1 from Structure-Based Computational Screening - PMC [pmc.ncbi.nlm.nih.gov]

mPGES1-IN-7: A Selective Inhibitor of Microsomal Prostaglandin E Synthase-1

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Microsomal prostaglandin E synthase-1 (mPGES-1) is a terminal enzyme in the prostaglandin E2 (PGE2) biosynthetic pathway. Its expression is induced by pro-inflammatory stimuli, making it a key player in inflammation, pain, fever, and various proliferative diseases. Unlike non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes, selective inhibition of mPGES-1 offers a more targeted approach to reducing PGE2 production, potentially avoiding the gastrointestinal and cardiovascular side effects associated with COX inhibition. This document provides a detailed technical overview of mPGES1-IN-7, a potent and selective benzimidazole-based inhibitor of mPGES-1.

This compound, also identified as mPGES-1-IN-2 (compound III) and cataloged under CAS number 1268709-57-4, has demonstrated significant inhibitory activity against mPGES-1 in a variety of preclinical models. Its chemical formula is C23H34N4O. This guide will summarize the available quantitative data, provide detailed experimental methodologies for its characterization, and visualize the relevant biological pathways and experimental workflows.

Quantitative Data Summary

The inhibitory potency and selectivity of this compound have been characterized in a series of in vitro and cellular assays. The following tables summarize the key quantitative findings from a pivotal study by Leclerc et al.

| Parameter | Species | Value | Reference |

| IC50 | Human (recombinant) | 0.09 µM | [1][2] |

| IC50 | Rat (recombinant) | 0.9 µM | [1][2] |

| Enzyme/Target | Concentration of this compound | Inhibition | Reference |

| Cyclooxygenase-1 (COX-1) | 50 µM | No detectable inhibition | [1] |

| Cyclooxygenase-2 (COX-2) | 50 µM | No detectable inhibition | [1] |

| Prostacyclin Synthase (PGIS) | 50 µM | No detectable inhibition | [1] |

| Hematopoietic Prostaglandin D Synthase (H-PGDS) | 50 µM | No detectable inhibition | [1] |

| Lipocalin-type Prostaglandin D Synthase (L-PGDS) | 5 µM | 60% | [3][4] |

| Assay | Cell Type/System | Stimulus | Observed Effect | Reference |

| PGE2 Production | A549 cells | IL-1β | Dose-dependent reduction in PGE2 | [1][2] |

| PGE2 Production | Mouse Macrophages | Lipopolysaccharide (LPS) | Reduction in PGE2 | [1][2] |

| Prostanoid Production | Human Whole Blood | Lipopolysaccharide (LPS) | Reduction in PGE2 | [1][2] |

| Acute Inflammation | Mouse Air Pouch Model | Carrageenan | Reduction in PGE2 synthesis and cell migration | [3][4] |

Signaling Pathway and Mechanism of Action

mPGES-1 acts downstream of COX enzymes in the arachidonic acid cascade. The inhibition of mPGES-1 by this compound specifically blocks the conversion of PGH2 to PGE2, without affecting the synthesis of other prostanoids.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Recombinant mPGES-1 Enzyme Activity Assay

This protocol describes a method to determine the in vitro inhibitory activity of compounds against recombinant mPGES-1.

Methodology:

-

Enzyme Preparation: Recombinant human or rat mPGES-1 is expressed and purified from a suitable expression system (e.g., E. coli or insect cells). The enzyme is diluted in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4) containing a cofactor such as reduced glutathione (GSH).

-

Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to achieve a range of concentrations.

-

Pre-incubation: The diluted enzyme is pre-incubated with the various concentrations of this compound or vehicle control for a defined period (e.g., 15 minutes) at room temperature.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, prostaglandin H2 (PGH2).

-

Incubation: The reaction mixture is incubated for a short period (e.g., 1-2 minutes) at 37°C.

-

Reaction Termination: The reaction is terminated by the addition of a stopping solution, such as stannous chloride (SnCl2) in ethanol, which reduces the remaining PGH2 to 12-HHT.

-

PGE2 Quantification: The amount of PGE2 produced is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or a competitive enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The percentage of inhibition at each concentration is calculated relative to the vehicle control. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

A549 Cell-Based PGE2 Production Assay

This protocol outlines a method to assess the inhibitory effect of this compound on PGE2 production in a human lung carcinoma cell line (A549) that expresses mPGES-1 upon stimulation.

Methodology:

-

Cell Culture: A549 cells are cultured in appropriate media and seeded into multi-well plates.

-

Compound Treatment: Cells are pre-incubated with various concentrations of this compound or vehicle control for a specified time (e.g., 1 hour).

-

Stimulation: To induce mPGES-1 expression and PGE2 synthesis, cells are stimulated with a pro-inflammatory agent such as interleukin-1β (IL-1β) (e.g., 1 ng/mL) for a defined period (e.g., 24 hours).

-

Supernatant Collection: After incubation, the cell culture supernatant is collected.

-

PGE2 Measurement: The concentration of PGE2 in the supernatant is determined using a commercially available ELISA kit according to the manufacturer's instructions.

-

Data Analysis: The inhibitory effect of this compound on PGE2 production is calculated, and an IC50 value is determined.

Human Whole Blood Assay

This ex vivo assay measures the effect of an inhibitor on PGE2 production in a physiologically relevant matrix.

Methodology:

-

Blood Collection: Fresh human blood is collected from healthy volunteers into tubes containing an anticoagulant (e.g., heparin).

-

Compound Incubation: Aliquots of the whole blood are incubated with different concentrations of this compound or vehicle control for a short period.

-

Inflammatory Challenge: PGE2 production is stimulated by adding lipopolysaccharide (LPS) (e.g., 10 µg/mL) to the blood samples.

-

Incubation: The samples are incubated for 24 hours at 37°C.

-

Plasma Separation: Plasma is separated by centrifugation.

-

Prostanoid Analysis: The levels of PGE2 and other prostanoids (e.g., thromboxane B2 as a marker for COX-1 activity) in the plasma are quantified by LC-MS/MS.

-

Selectivity Assessment: The selectivity of the inhibitor is assessed by comparing its effect on PGE2 production versus other prostanoids.

Mouse Air Pouch Model of Acute Inflammation

This in vivo model is used to evaluate the anti-inflammatory efficacy of a compound by measuring its effect on inflammatory cell migration and mediator production in a localized inflammatory site.

Methodology:

-

Air Pouch Formation: A subcutaneous air pouch is created on the dorsum of mice by injecting a volume of sterile air. The pouch is maintained with a second air injection a few days later.

-

Induction of Inflammation: Several days after the initial air injection, inflammation is induced by injecting a pro-inflammatory agent, such as a 1% solution of λ-carrageenan, into the pouch.

-

Compound Administration: this compound is administered to the mice, typically via intraperitoneal injection, at various doses (e.g., 10-100 mg/kg) at a specified time relative to the carrageenan injection.

-

Exudate Collection: After a set period of time, the mice are euthanized, and the inflammatory exudate from the pouch is collected by lavage with saline.

-

Analysis of Inflammation: The volume of the exudate is measured, and the total and differential leukocyte counts are determined to assess cell migration. The concentration of PGE2 and other inflammatory mediators in the exudate is quantified by LC-MS/MS or ELISA.

-

Efficacy Evaluation: The efficacy of this compound is determined by its ability to reduce carrageenan-induced cell migration and PGE2 production in a dose-dependent manner.

Conclusion

This compound is a potent and selective inhibitor of mPGES-1 with demonstrated activity in both in vitro and in vivo models of inflammation. Its ability to specifically block the production of the pro-inflammatory mediator PGE2, while sparing the synthesis of other prostanoids, highlights its potential as a therapeutic agent with an improved safety profile compared to traditional NSAIDs. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and development of selective mPGES-1 inhibitors.

References

- 1. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of a human and murine mPGES-1 inhibitor and comparison to mPGES-1 genetic deletion in mouse models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Models of Inflammation: Carrageenan Air Pouch - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

The Discovery and Development of mPGES-1 Inhibitor CAY10678: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microsomal prostaglandin E synthase-1 (mPGES-1) has emerged as a promising therapeutic target for inflammatory diseases. As an inducible enzyme, mPGES-1 is upregulated during inflammation and works in concert with cyclooxygenase-2 (COX-2) to produce prostaglandin E2 (PGE2), a key mediator of pain, fever, and inflammation. Selective inhibition of mPGES-1 offers a more targeted approach compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) and COX-2 inhibitors, with the potential for reduced cardiovascular and gastrointestinal side effects. This technical guide provides an in-depth overview of the discovery and development of CAY10678 (also known as mPGES-1 Inhibitor III or C3), a potent and selective inhibitor of mPGES-1.

Compound Profile: CAY10678

CAY10678 is a benzimidazole-based compound identified as a selective inhibitor of mPGES-1. Its discovery and characterization were first detailed in a 2013 publication by Leclerc and colleagues. The compound is notable for its submicromolar inhibitory activity against both human and rat mPGES-1, making it a valuable tool for preclinical research.

Chemical Identity:

| Property | Value |

| Chemical Name | N-cyclopentyl-1-[5,6-dimethyl-1-(1-methylethyl)-1H-benzimidazol-2-yl]-4-piperidinecarboxamide |

| CAS Number | 1268709-57-4 |

| Molecular Formula | C23H34N4O |

| Molecular Weight | 382.5 g/mol |

Mechanism of Action and Signaling Pathway

CAY10678 selectively inhibits the enzymatic activity of mPGES-1, thereby blocking the conversion of prostaglandin H2 (PGH2) to PGE2. This targeted inhibition is designed to reduce the production of the pro-inflammatory PGE2 without affecting the synthesis of other prostanoids that play crucial roles in physiological homeostasis.

Caption: CAY10678 inhibits mPGES-1, blocking PGE2 synthesis.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activity of CAY10678 as reported in the primary literature.

Table 1: In Vitro Inhibitory Activity of CAY10678

| Assay | Species | IC50 (µM) | Reference |

| Recombinant mPGES-1 | Human | 0.09 | [1] |

| Recombinant mPGES-1 | Rat | 0.9 | [1] |

Table 2: Selectivity of CAY10678

| Target | Species | Concentration (µM) | % Inhibition | Reference |

| COX-1 | Not Specified | 50 | Minimal | [1] |

| COX-2 | Not Specified | 50 | Minimal | [1] |

| PGIS | Not Specified | 50 | Minimal | [1] |

| Hematopoietic PGDS | Not Specified | 50 | Minimal | [1] |

| Lipocalin-type PGDS | Not Specified | 50 | 60 | [1] |

Table 3: Cellular Activity of CAY10678

| Cell Line/System | Treatment | Effect | Observation | Reference |

| A549 cells | LPS stimulation | Reduced PGE2 production | Shunt towards prostacyclin pathway | [1] |

| Mouse Macrophages | LPS stimulation | Reduced PGE2 production | Shunt towards prostacyclin pathway | [1] |

| Mouse Whole Blood | LPS stimulation | Reduced PGE2 production | No significant prostaglandin shunting | [1] |

Table 4: In Vivo Efficacy of CAY10678 in a Mouse Air Pouch Model

| Dosage (mg/kg, i.p.) | Effect on Inflammatory Exudate | Effect on Cell Migration | Effect on PGE2 Synthesis | Reference |

| 10-100 | No effect | Dose-dependent reduction | Dose-dependent reduction | [1] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate reproducibility and further investigation.

Recombinant mPGES-1 Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of CAY10678 against recombinant human and rat mPGES-1.

Protocol:

-

Recombinant human or rat mPGES-1 is used as the enzyme source.

-

The reaction is initiated by the addition of the substrate, prostaglandin H2 (PGH2).

-

The conversion of PGH2 to PGE2 by mPGES-1 is monitored.

-

The assay is performed in the presence of varying concentrations of CAY10678.

-

The amount of PGE2 produced is quantified using a specific enzyme-linked immunosorbent assay (ELISA).

-

IC50 values are calculated from the dose-response curves.

Cellular Assays for PGE2 Production

Objective: To assess the effect of CAY10678 on PGE2 production in different cell types.

Protocol (A549 cells and Mouse Macrophages):

-

A549 cells or isolated mouse macrophages are cultured under standard conditions.

-

Cells are pre-incubated with various concentrations of CAY10678.

-

Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS).

-

After a defined incubation period, the cell culture supernatant is collected.

-

The concentration of PGE2 and other prostanoids (to assess shunting) in the supernatant is measured by ELISA or mass spectrometry.

Mouse Whole Blood Assay

Objective: To evaluate the inhibitory activity of CAY10678 on PGE2 synthesis in a more physiologically relevant ex vivo system.

Protocol:

-

Freshly drawn mouse whole blood is treated with an anticoagulant.

-

The blood is incubated with different concentrations of CAY10678.

-

LPS is added to the blood to stimulate PGE2 production.

-

After incubation, plasma is separated by centrifugation.

-

PGE2 levels in the plasma are quantified by ELISA.

In Vivo Carrageenan-Induced Air Pouch Model

Objective: To determine the anti-inflammatory efficacy of CAY10678 in a mouse model of localized inflammation.

Caption: Workflow for the in vivo air pouch inflammation model.

Protocol:

-

An air pouch is created on the back of mice by subcutaneous injection of sterile air.

-

After 2-3 days, inflammation is induced by injecting a solution of carrageenan into the pouch.

-

CAY10678 is administered intraperitoneally at various doses prior to or at the time of carrageenan injection.

-

After a set period, the mice are euthanized, and the inflammatory exudate from the pouch is collected.

-

The volume of the exudate is measured, and the number of migrated inflammatory cells is counted.

-

The concentration of PGE2 in the exudate is determined by ELISA.

Conclusion and Future Directions

CAY10678 has been characterized as a potent and selective inhibitor of mPGES-1 with demonstrated efficacy in both in vitro and in vivo models of inflammation. Its ability to reduce PGE2 production at the site of inflammation without broadly affecting other prostanoid pathways underscores the therapeutic potential of targeting mPGES-1. The detailed experimental protocols provided in this guide serve as a foundation for further research into the pharmacology of CAY10678 and the development of next-generation anti-inflammatory drugs. Future studies should focus on its pharmacokinetic and pharmacodynamic properties, as well as its long-term safety profile, to pave the way for potential clinical applications.

References

An In-depth Technical Guide to mPGES1-IN-7 and its Interaction with the MAPEG Superfamily

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microsomal prostaglandin E synthase-1 (mPGES-1) is a terminal enzyme in the biosynthetic pathway of prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever. As an inducible enzyme that is functionally coupled with cyclooxygenase-2 (COX-2), mPGES-1 represents a prime therapeutic target for the development of novel anti-inflammatory drugs with a potentially improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors. This technical guide provides a comprehensive overview of the mPGES-1 inhibitor, mPGES1-IN-7, and its interaction with the broader Membrane-Associated Proteins in Eicosanoid and Glutathione (MAPEG) superfamily.

This compound, also known as mPGES-1-IN-2 or Compound III, is a potent and selective inhibitor of mPGES-1. This guide will delve into its quantitative inhibitory properties, the experimental methodologies used for its characterization, and its place within the context of the MAPEG superfamily of enzymes.

Data Presentation: Quantitative Analysis of this compound Inhibition

The inhibitory activity of this compound has been characterized across various in vitro and cellular systems. The following tables summarize the key quantitative data available for this compound.

| Target | Assay Type | Species | IC50 | Reference |

| mPGES-1 | Recombinant Enzyme Assay | Human | 0.09 µM | [1] |

| mPGES-1 | Recombinant Enzyme Assay | Rat | 0.9 µM | [1] |

Table 1: In Vitro Inhibitory Activity of this compound against mPGES-1.

| Assay System | Cell Type/Matrix | Stimulus | Endpoint | Effect | Reference |

| Cellular Assay | A549 cells | - | PGE2 Synthesis | Inhibition | [1] |

| Cellular Assay | Mouse Peritoneal Macrophages | LPS | PGE2 Generation | Suppression | [1] |

| Human Whole Blood Assay | Human Whole Blood | - | PGE2 Synthesis | Inhibition | [1] |

Table 2: Cellular Activity of this compound.

| Target Enzyme | Concentration of this compound | Inhibition Observed | Reference |

| COX-1 | Up to 50 µM | No detectable inhibition | [1] |

| COX-2 | Up to 50 µM | No detectable inhibition | [1] |

| PGIS | Up to 50 µM | No detectable inhibition | [1] |

| H-PGDS | Up to 50 µM | No detectable inhibition | [1] |

Table 3: Selectivity Profile of this compound.

Signaling Pathway and Interaction with the MAPEG Superfamily

mPGES-1 is a member of the MAPEG (Membrane Associated Proteins in Eicosanoid and Glutathione metabolism) superfamily, which also includes 5-lipoxygenase-activating protein (FLAP), leukotriene C4 synthase (LTC4S), and microsomal glutathione S-transferases (MGSTs). These proteins share structural similarities, including being integral membrane proteins with a trimeric structure. The following diagram illustrates the prostaglandin E2 biosynthesis pathway and the point of inhibition by this compound.

Prostaglandin E2 synthesis and inhibition by this compound.

The MAPEG superfamily members are characterized by their involvement in the metabolism of eicosanoids and glutathione. While they share structural homology, their functions are distinct. The diagram below illustrates the relationship of mPGES-1 with other key members of this superfamily.

mPGES-1 and its inhibitor within the MAPEG superfamily.

Experimental Protocols

The characterization of this compound involves a series of in vitro and in vivo assays to determine its potency, selectivity, and efficacy. Below are detailed methodologies for key experiments typically cited in the evaluation of mPGES-1 inhibitors.

Recombinant mPGES-1 Enzyme Inhibition Assay

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified recombinant mPGES-1.

Materials:

-

Purified recombinant human or other species' mPGES-1

-

Prostaglandin H2 (PGH2) substrate

-

Glutathione (GSH) as a cofactor

-

Test compound (this compound) at various concentrations

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Quenching solution (e.g., a solution containing a reducing agent like stannous chloride to convert unreacted PGH2 to PGF2α)

-

Enzyme-linked immunosorbent assay (ELISA) kit for PGE2 quantification

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a reaction vessel (e.g., a microplate well), combine the assay buffer, GSH, and the test compound or vehicle control.

-

Initiate the reaction by adding the purified mPGES-1 enzyme and pre-incubate for a specified time at a controlled temperature (e.g., 4°C).

-

Start the enzymatic reaction by adding the PGH2 substrate.

-

Allow the reaction to proceed for a defined period (e.g., 60 seconds) at the controlled temperature.

-

Stop the reaction by adding the quenching solution.

-

Quantify the amount of PGE2 produced using a competitive ELISA according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Assay for PGE2 Synthesis Inhibition (e.g., in A549 cells)

Objective: To assess the ability of a compound to inhibit PGE2 production in a cellular context.

Materials:

-

A549 human lung carcinoma cells (or other relevant cell line)

-

Cell culture medium and supplements

-

Pro-inflammatory stimulus (e.g., Interleukin-1β (IL-1β) or Lipopolysaccharide (LPS))

-

Test compound (this compound) at various concentrations

-

ELISA kit for PGE2 quantification

Procedure:

-

Seed A549 cells in multi-well plates and culture until they reach a desired confluency.

-

Pre-treat the cells with various concentrations of this compound or vehicle for a specified duration.

-

Stimulate the cells with a pro-inflammatory agent (e.g., IL-1β) to induce the expression of COX-2 and mPGES-1 and subsequent PGE2 production.

-

After an incubation period, collect the cell culture supernatant.

-

Measure the concentration of PGE2 in the supernatant using a competitive ELISA.

-

Calculate the percentage of PGE2 inhibition for each compound concentration compared to the stimulated vehicle control.

-

Determine the IC50 value from the dose-response curve.

Human Whole Blood Assay

Objective: To evaluate the inhibitory activity of a compound on PGE2 synthesis in a more physiologically relevant ex vivo system.

Materials:

-

Freshly drawn human whole blood from healthy volunteers

-

Anticoagulant (e.g., heparin)

-

LPS as a pro-inflammatory stimulus

-

Test compound (this compound) at various concentrations

-

ELISA kit for PGE2 quantification

Procedure:

-

Collect human whole blood into tubes containing an anticoagulant.

-

Aliquot the blood into tubes and pre-incubate with different concentrations of this compound or vehicle at 37°C.

-

Add LPS to induce an inflammatory response and PGE2 production.

-

Incubate the blood samples for a specified time (e.g., 24 hours) at 37°C.

-

Centrifuge the samples to separate the plasma.

-

Measure the PGE2 concentration in the plasma using an ELISA.

-

Calculate the percent inhibition and determine the IC50 value as described previously.

In Vivo Efficacy Model: Carrageenan-Induced Air Pouch

Objective: To assess the anti-inflammatory efficacy of a compound in a murine model of localized inflammation.

Materials:

-

Mice (e.g., BALB/c)

-

Sterile air

-

Carrageenan solution (pro-inflammatory agent)

-

Test compound (this compound) formulated for in vivo administration

-

Vehicle control

-

Phosphate-buffered saline (PBS)

-

Tools for animal handling, injection, and sample collection

Procedure:

-

Inject a small volume of sterile air subcutaneously into the dorsal region of the mice to create an air pouch.

-

After a few days to allow for the formation of a lining membrane, inject a solution of carrageenan into the pouch to induce an inflammatory response.

-

Administer this compound or vehicle to the mice at specified doses and time points (e.g., intraperitoneally or orally).

-

At a predetermined time after carrageenan injection, euthanize the mice and collect the exudate from the air pouch by washing with PBS.

-

Centrifuge the exudate to separate the cells from the supernatant.

-

Measure the volume of the exudate and count the number of inflammatory cells (e.g., neutrophils) that have migrated into the pouch.

-

Measure the concentration of PGE2 in the exudate supernatant using an ELISA.

-

Evaluate the effect of the compound on exudate volume, inflammatory cell infiltration, and PGE2 levels compared to the vehicle-treated group.

The following diagram outlines the general workflow for evaluating an mPGES-1 inhibitor.

Workflow for the evaluation of an mPGES-1 inhibitor.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of microsomal prostaglandin E synthase-1. Its ability to specifically block the production of pro-inflammatory PGE2 without affecting other prostanoid pathways makes it and similar molecules promising candidates for the development of a new generation of anti-inflammatory therapies. The detailed experimental protocols provided in this guide offer a robust framework for the continued investigation and development of mPGES-1 inhibitors. Understanding the interaction of these inhibitors with mPGES-1 and its position within the broader MAPEG superfamily is crucial for advancing drug discovery efforts in the field of inflammation and related diseases.

References

The Role of Microsomal Prostaglandin E Synthase-1 (mPGES-1) in Cancer Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Microsomal prostaglandin E synthase-1 (mPGES-1) has emerged as a critical player in the landscape of cancer biology. As the terminal enzyme responsible for the synthesis of the pro-inflammatory and pro-tumorigenic molecule prostaglandin E2 (PGE2), mPGES-1 is intricately involved in multiple facets of cancer progression, including tumor growth, angiogenesis, metastasis, and modulation of the tumor microenvironment. This technical guide provides a comprehensive overview of the role of mPGES-1 in oncology, presenting key signaling pathways, quantitative data from preclinical and clinical studies, and detailed experimental protocols to facilitate further research and drug development in this promising area.

The mPGES-1 Signaling Pathway in Cancer

mPGES-1 is a key enzyme in the arachidonic acid cascade, functioning downstream of cyclooxygenase-2 (COX-2). The canonical mPGES-1 signaling pathway in cancer involves the conversion of PGH2 to PGE2. Elevated levels of PGE2 then exert their pro-tumorigenic effects by binding to a family of G-protein coupled receptors known as EP receptors (EP1-4) on both cancer cells and cells within the tumor microenvironment. This binding triggers a cascade of downstream signaling events that promote cell proliferation, survival, migration, and invasion.[1][2] Furthermore, there is significant crosstalk between the mPGES-1/PGE2 axis and other critical oncogenic pathways, most notably the Epidermal Growth Factor Receptor (EGFR) signaling pathway, creating a feedback loop that amplifies tumor progression.[3][4]

The Role of mPGES-1 in Cancer Progression

Tumor Growth and Proliferation

Elevated expression of mPGES-1 is a common feature across a wide range of human cancers and is frequently associated with increased tumor growth.[1][5] Preclinical studies have consistently demonstrated that knockdown or inhibition of mPGES-1 leads to reduced cancer cell proliferation and clonogenic capacity.[1] For instance, shRNA-mediated knockdown of mPGES-1 in prostate and lung cancer cell lines resulted in decreased clonogenic capacity and slower growth of xenograft tumors.[1]

Metastasis

The metastatic cascade, involving local invasion, intravasation, survival in the circulation, extravasation, and colonization at a distant site, is influenced by mPGES-1. Silencing of mPGES-1 in Lewis lung carcinoma cells led to attenuated Matrigel invasiveness and increased adhesion to the extracellular matrix, suggesting a role for mPGES-1 in promoting cell migration and invasion.[1]

Angiogenesis

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. mPGES-1 contributes to a pro-angiogenic tumor microenvironment. Genetic deletion of mPGES-1 in a mouse model of intestinal tumorigenesis was associated with a disorganized vascular pattern within primary adenomas.[1] Furthermore, decreased growth of Lewis lung carcinoma xenografts upon mPGES-1 silencing was accompanied by reduced microvascular density.[1]

Tumor Microenvironment

mPGES-1 plays a significant role in shaping the tumor microenvironment to favor tumor progression. PGE2, the product of mPGES-1 activity, is a potent immunosuppressive molecule. It can inhibit the function of various immune cells, including T cells and natural killer (NK) cells, and promote the expansion of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), thereby helping the tumor evade immune surveillance.[6]

Data Presentation

Overexpression of mPGES-1 in Human Cancers

| Cancer Type | Detection Method(s) | Reference(s) |

| Non-Small Cell Lung Cancer | Western Blot, IHC | [1][7][8] |

| Colorectal Cancer | Western Blot, IHC, qPCR | [1][9] |

| Gastric Cancer | Western Blot, IHC | [1] |

| Pancreatic Cancer | qPCR, Western Blot, IHC | [1][6] |

| Prostate Cancer | Western Blot, IHC | [1][3][10] |

| Breast Cancer | IHC | [11][12] |

| Cervical Cancer | IHC | [1] |

| Head and Neck Squamous Cell Carcinoma | qPCR | [1] |

| Papillary Thyroid Carcinoma | IHC | [1] |

| Gliomas | IHC | [1] |

IC50 Values of Selected mPGES-1 Inhibitors

| Inhibitor | Cell Line / System | IC50 | Reference(s) |

| MF-63 | Human mPGES-1 enzyme | 1.3 nM | [1] |

| PF-9184 | Recombinant human mPGES-1 | 16.5 nM | [13] |

| CAY10526 | A375, SB2, WM793 (Melanoma) | < 5 µM | [14] |

| Compound III | Recombinant human mPGES-1 | 0.09 µM | [15] |

| NS-398 | mPGES-1 in vitro | ~20 µM | [1] |

| CAY10678 | Recombinant human mPGES-1 | 90 nM | [16] |

Effects of mPGES-1 Modulation on PGE2 Levels

| Cancer Model | mPGES-1 Modulation | Change in PGE2 Levels | Reference(s) |

| MMTV/NDL Mouse (Breast Cancer) | Genetic Deletion | ~60% reduction | [17] |

| DU145 & PC-3 (Prostate Cancer) | Treatment with MF63 (10 µM) | Significant inhibition | [3] |

| A549 (Lung Cancer) | Treatment with Compound III | Decreased production | [2] |

| Lewis Lung Carcinoma | siRNA Silencing | Marked decrease | [1] |

Effects of mPGES-1 Inhibition/Knockdown on Tumor Growth

| Cancer Model | mPGES-1 Modulation | Effect on Tumor Growth | Reference(s) |

| Apc-mutant Mice (Intestinal Cancer) | Genetic Deletion | 66% reduction in tumor growth | [18] |

| DU145 & A549 Xenografts | shRNA Knockdown | Slower tumor growth | [1] |

| Neuroblastoma Xenograft | Treatment with Compound III (50 mg/kg) | Significant reduction in tumor weight | [15] |

| Lewis Lung Carcinoma Xenograft | siRNA Silencing | Decreased tumor growth | [1] |

Correlation of mPGES-1 Expression with Clinical Outcomes

| Cancer Type | Correlation with High mPGES-1 Expression | Reference(s) |

| Colorectal Cancer | Worse prognosis in late stages | [1] |

| Non-Small Cell Lung Cancer | Poor prognosis | [2][19] |

| Prostate Cancer | Associated with higher Gleason scores and tumor stage | [10] |

| Hepatocellular Carcinoma | Associated with early recurrence | [20] |

Experimental Protocols

Immunohistochemistry (IHC) for mPGES-1

Objective: To detect and localize mPGES-1 protein expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.

Materials:

-

FFPE tissue sections (4-5 µm)

-

Xylene and graded ethanol series for deparaffinization and rehydration

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

-

Hydrogen peroxide (3%) for quenching endogenous peroxidase activity

-

Blocking solution (e.g., 5% normal goat serum in PBS)

-

Primary antibody: Rabbit polyclonal anti-mPGES-1 (e.g., Cayman Chemical, Cat# 160140) or Rabbit monoclonal anti-mPGES-1 [EPR13765] (Abcam, ab180589)

-

Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)

-

Streptavidin-horseradish peroxidase (HRP) conjugate

-

DAB (3,3'-diaminobenzidine) substrate-chromogen system

-

Hematoxylin for counterstaining

-

Mounting medium

Protocol:

-

Deparaffinize tissue sections in xylene and rehydrate through a graded ethanol series to distilled water.

-

Perform antigen retrieval by heating the slides in citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes. Allow slides to cool to room temperature.

-

Quench endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10 minutes.

-

Wash sections with PBS.

-

Block non-specific binding by incubating with blocking solution for 30-60 minutes at room temperature.

-

Incubate with the primary anti-mPGES-1 antibody (diluted according to manufacturer's instructions, typically 1:100 to 1:500) overnight at 4°C in a humidified chamber.

-

Wash sections with PBS.

-

Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.

-

Wash sections with PBS.

-

Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.

-

Wash sections with PBS.

-

Develop the color by incubating with DAB substrate until the desired stain intensity is reached.

-

Wash sections with distilled water.

-

Counterstain with hematoxylin.

-

Dehydrate sections through a graded ethanol series and xylene, and mount with a permanent mounting medium.

-

Analyze slides under a light microscope. Positive staining for mPGES-1 will appear as brown precipitate.

Western Blotting for mPGES-1

Objective: To detect and quantify mPGES-1 protein levels in cell lysates or tissue homogenates.

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels (e.g., 12-15% acrylamide)

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody: Rabbit polyclonal anti-mPGES-1 or mouse monoclonal anti-mPGES-1 (e.g., Clone 6C6, Cayman Chemical)[21]

-

HRP-conjugated secondary antibody (e.g., goat anti-rabbit or goat anti-mouse IgG)

-

Chemiluminescent substrate

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

Protocol:

-

Prepare cell lysates or tissue homogenates using RIPA buffer.

-

Determine the protein concentration of each sample using the BCA assay.

-

Denature protein samples by boiling in Laemmli sample buffer.

-

Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-mPGES-1 antibody (diluted in blocking buffer, typically 1:1000) overnight at 4°C with gentle agitation.[22]

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a chemiluminescent substrate and detect the signal using an imaging system.

-

Strip the membrane (if necessary) and re-probe with a loading control antibody to ensure equal protein loading.

Quantitative Real-Time PCR (qPCR) for mPGES-1

Objective: To measure the relative mRNA expression levels of mPGES-1.

Materials:

-

RNA extraction kit (e.g., TRIzol or column-based kits)

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green-based)

-

qPCR primers for human mPGES-1 (PTGES) and a reference gene (e.g., GAPDH, ACTB). A pre-designed primer pair such as OriGene HP208131 can be used.[23]

-

qPCR instrument

Protocol:

-

Extract total RNA from cells or tissues.

-

Assess RNA quality and quantity.

-

Synthesize cDNA from the extracted RNA.

-

Set up the qPCR reaction with the qPCR master mix, cDNA template, and mPGES-1 or reference gene primers.

-

Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

-

Analyze the data using the ΔΔCt method to determine the relative expression of mPGES-1 mRNA, normalized to the reference gene.

Experimental Workflows

Conclusion

mPGES-1 stands as a compelling target for cancer therapy. Its overexpression in a multitude of cancers and its multifaceted role in promoting tumor progression underscore its clinical relevance. The selective inhibition of mPGES-1 offers a promising therapeutic strategy that may circumvent the adverse effects associated with broader-acting anti-inflammatory drugs like COX-2 inhibitors.[1] Continued research into the intricate mechanisms of mPGES-1 signaling and the development of potent and specific inhibitors will be crucial in translating our understanding of this enzyme into effective anticancer treatments. This guide provides a foundational resource for researchers dedicated to advancing this important field.

References

- 1. mPGES-1 as a Target for Cancer Suppression: A comprehensive invited review “Phospholipase A2 and lipid mediators” - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Inhibition of mPGES-1 or COX-2 Results in Different Proteomic and Lipidomic Profiles in A549 Lung Cancer Cells [frontiersin.org]

- 3. mPGES-1 in prostate cancer controls stemness and amplifies epidermal growth factor receptor-driven oncogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological Inhibition of Microsomal Prostaglandin E Synthase-1 Suppresses Epidermal Growth Factor Receptor-Mediated Tumor Growth and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HTRF-based assay for microsomal prostaglandin E2 synthase-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pivotal roles for cancer cell–intrinsic mPGES-1 and autocrine EP4 signaling in suppressing antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Inducible prostaglandin E synthase is overexpressed in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. journal.waocp.org [journal.waocp.org]

- 11. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Distinction of microsomal prostaglandin E synthase-1 (mPGES-1) inhibition from cyclooxygenase-2 inhibition in cells using a novel, selective mPGES-1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Microsomal PGE2 synthase-1 regulates melanoma cell survival and associates with melanoma disease progression - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of Microsomal Prostaglandin E Synthase-1 in Cancer-Associated Fibroblasts Suppresses Neuroblastoma Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of Microsomal Prostaglandin E2 Synthase Reduces Collagen Deposition in Melanoma Tumors and May Improve Immunotherapy Efficacy by Reducing T-cell Exhaustion - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Genetic Deletion of Microsomal Prostaglandin E Synthase-1 Suppresses Mouse Mammary Tumor Growth and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

- 19. Inhibition of mPGES-1 or COX-2 Results in Different Proteomic and Lipidomic Profiles in A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. PTGES prostaglandin E synthase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 21. caymanchem.com [caymanchem.com]

- 22. Anti-Prostaglandin E Synthase/MPGES-1 antibody [EPR13765] (ab180589) | Abcam [abcam.com]

- 23. origene.com [origene.com]

An In-depth Technical Guide to the Prostaglandin Synthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the prostaglandin synthesis pathway, a critical biological process involved in a myriad of physiological and pathological conditions. The synthesis of these lipid autacoids, derived from arachidonic acid, is a key focus for therapeutic intervention in inflammation, pain, cardiovascular disease, and cancer. This document details the enzymatic cascade, its regulation, and key experimental methodologies for its investigation, presenting quantitative data in a structured format and visualizing complex pathways for enhanced understanding.

The Core Pathway: From Membrane Phospholipids to Bioactive Prostaglandins

The synthesis of prostaglandins is initiated by the release of arachidonic acid from the cell membrane's phospholipid bilayer. This multi-step enzymatic cascade is tightly regulated and compartmentalized within the cell.

Liberation of Arachidonic Acid: The Rate-Limiting Step

The initial and often rate-limiting step in prostaglandin synthesis is the hydrolysis of arachidonic acid from membrane phospholipids. This reaction is primarily catalyzed by Phospholipase A2 (PLA2) enzymes.[1] Various stimuli, including inflammatory signals and growth factors, can activate PLA2, leading to an increase in the intracellular concentration of free arachidonic acid.[2][3]

The Cyclooxygenase (COX) Branch: Commitment to Prostanoid Synthesis

Once released, arachidonic acid is directed down one of several enzymatic pathways. The cyclooxygenase (COX) pathway is responsible for the synthesis of prostanoids, which include prostaglandins, prostacyclin, and thromboxanes.[2][4] The key enzymes in this step are Prostaglandin H Synthases , which possess both cyclooxygenase and peroxidase activities.[5] These enzymes are commonly referred to as Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) .[6][7]

-

COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that regulate homeostatic functions, such as gastrointestinal mucosal protection and platelet aggregation.[8][9]

-

COX-2 is an inducible enzyme, with its expression being upregulated by inflammatory stimuli, cytokines, and growth factors.[8][10] It is the primary source of prostaglandins in inflammation and cancer.[9]

The COX enzymes catalyze the conversion of arachidonic acid into an unstable intermediate, Prostaglandin G2 (PGG2) , which is then rapidly reduced to another unstable intermediate, Prostaglandin H2 (PGH2) .[5]

Terminal Synthases: Diversification of Prostanoid Function

PGH2 serves as a common precursor for the synthesis of a variety of structurally and functionally distinct prostanoids. This diversification is achieved through the action of specific terminal prostaglandin synthases , which are expressed in a cell- and tissue-specific manner.[4][5]

-

Prostaglandin E Synthases (PGES) : These enzymes, including the microsomal prostaglandin E synthase-1 (mPGES-1), convert PGH2 to Prostaglandin E2 (PGE2) , a major mediator of inflammation, pain, and fever.[11]

-

Prostaglandin D Synthases (PGDS) : Hematopoietic and lipocalin-type PGDS catalyze the isomerization of PGH2 to Prostaglandin D2 (PGD2) , which is involved in allergic responses and sleep regulation.[12]

-

Prostacyclin Synthase (PGIS) : This enzyme converts PGH2 to Prostacyclin (PGI2) , a potent vasodilator and inhibitor of platelet aggregation.[10][13]

-

Thromboxane Synthase (TXAS) : Found predominantly in platelets, TXAS converts PGH2 to Thromboxane A2 (TXA2) , a powerful vasoconstrictor and promoter of platelet aggregation.[14]

-

Prostaglandin F Synthase (PGFS) : This enzyme catalyzes the reduction of PGH2 to Prostaglandin F2α (PGF2α) , which plays a role in uterine contraction and other reproductive processes.

The specific profile of prostanoids produced by a particular cell type is determined by its unique expression pattern of these terminal synthases.

Visualization of the Prostaglandin Synthesis Pathway

The following diagrams, generated using the DOT language, illustrate the key steps in the prostaglandin synthesis pathway and its regulation.

Figure 1: The Prostaglandin Synthesis Pathway. This diagram illustrates the enzymatic cascade from membrane phospholipids to the various bioactive prostaglandins.

Figure 2: Regulation of COX-1 and COX-2 by Inhibitors. This diagram shows the differential roles of COX-1 and COX-2 and their inhibition by different classes of drugs.

Quantitative Data on Enzyme Kinetics and Inhibitor Potency

The following tables summarize key quantitative data for enzymes in the prostaglandin synthesis pathway and the potency of various inhibitors. This information is crucial for understanding the efficiency of the enzymatic reactions and for the development of targeted therapeutics.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat/Km (mM⁻¹s⁻¹) | Reference(s) |

| Microsomal PGE Synthase-1 (human) | PGH2 | - | 170 | 310 | [5] |

| Thromboxane A Synthase (human) | PGH2 | 32 | 41 | - | [7][15] |

| Prostacyclin Synthase (bovine) | PGH2 | 13 ± 1 | 980 ± 40 | - | [13] |

Note: Kinetic parameters can vary depending on the experimental conditions and the source of the enzyme.

Table 2: IC50 Values of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) for COX-1 and COX-2

| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio | Reference(s) |

| Celecoxib | 82 | 6.8 | 12 | [16] |

| Diclofenac | 0.076 | 0.026 | 2.9 | [16] |

| Etodolac | >100 | 53 | >1.9 | [16] |

| Ibuprofen | 12 | 80 | 0.15 | [16] |

| Indomethacin | 0.0090 | 0.31 | 0.029 | [16] |

| Meloxicam | 37 | 6.1 | 6.1 | [16] |

| Rofecoxib | >100 | 25 | >4.0 | [16] |

IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. A higher COX-1/COX-2 ratio indicates greater selectivity for COX-2.

Experimental Protocols for Studying the Prostaglandin Synthesis Pathway

This section provides detailed methodologies for key experiments used to investigate the prostaglandin synthesis pathway.

Measurement of Cyclooxygenase (COX) Activity

This protocol describes a fluorometric assay to measure the peroxidase activity of COX enzymes in biological samples.

Materials:

-

COX Assay Buffer

-

COX Probe (in DMSO)

-

COX Cofactor (in DMSO)

-

Arachidonic Acid

-

NaOH

-

COX-1 and COX-2 specific inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

-

96-well microplate

-

Fluorometric plate reader (Ex/Em = 535/587 nm)

Procedure:

-

Sample Preparation:

-

Cell Lysate: Wash ~2-6 x 10⁶ cells with PBS. Resuspend the cell pellet in 0.2-0.5 ml of lysis buffer containing a protease inhibitor cocktail. Vortex and incubate on ice for 5 minutes. Centrifuge at 12,000 x g for 3 minutes at 4°C and collect the supernatant.[17]

-

Tissue Homogenate: Wash ~50-100 mg of tissue with PBS. Homogenize the tissue on ice in 0.2-0.5 ml of lysis buffer with a protease inhibitor cocktail.[17] Centrifuge at 12,000 x g for 3 minutes at 4°C and collect the supernatant.

-

-

Assay Setup:

-

Prepare a reaction mix containing COX Assay Buffer, COX Probe, and diluted COX Cofactor.

-

In a 96-well plate, add the sample (2-20 µl) to two parallel wells.

-

To one well, add 2 µl of DMSO (for total COX activity). To the other well, add 2 µl of a specific COX inhibitor (to measure the activity of the other isoform).[17]

-

Add 88 µl of the reaction mix to each well.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 10 µl of a diluted arachidonic acid/NaOH solution to each well.

-

Immediately measure the fluorescence in a kinetic mode at room temperature for 30 minutes.[3]

-

-

Data Analysis:

-

Calculate the rate of increase in fluorescence (ΔRFU/min).

-

Use a resorufin standard curve to convert the fluorescence units to the amount of product formed.

-

Total COX activity is determined from the DMSO-treated sample. The activity of a specific isoform can be calculated by subtracting the activity in the presence of its specific inhibitor from the total activity.

-

Western Blot Analysis of COX-2 Expression

This protocol details the detection and quantification of COX-2 protein levels in cell lysates.

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Tris-Buffered Saline with 0.1% Tween-20 (TBST)

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibody against COX-2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system (e.g., CCD imager or X-ray film)

Procedure:

-

Cell Lysis and Protein Quantification:

-

Treat cells with the desired stimuli to induce COX-2 expression.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.[18]

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysate using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.[18]

-

Incubate the membrane with the primary anti-COX-2 antibody (typically diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.[18]

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody (typically diluted 1:5000 in blocking buffer) for 1 hour at room temperature.[21]

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Incubate the membrane with the ECL substrate.

-

Visualize the protein bands using an imaging system.

-

Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Quantification of Prostaglandin E2 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a method for the sensitive and specific quantification of PGE2 in biological samples.

Materials:

-

Internal standard (e.g., PGE2-d4)

-

Hexane/ethyl acetate (1:1, v/v)

-

Nitrogen gas for evaporation

-

Methanol/10 mM ammonium acetate buffer, pH 8.5 (1:3, v/v)

-

LC-MS/MS system with an electrospray ionization (ESI) source

-

C18 reversed-phase HPLC column

Procedure:

-

Sample Preparation and Extraction:

-

To a 500 µl aliquot of the sample (e.g., cell culture supernatant), add the internal standard (PGE2-d4).[2]

-

Add 2 ml of hexane/ethyl acetate (1:1, v/v) and vortex for 1 minute.[2]

-

Centrifuge and collect the upper organic phase. Repeat the extraction twice.

-

Evaporate the combined organic phases to dryness under a stream of nitrogen.[2]

-

Reconstitute the dried extract in 200 µl of methanol/ammonium acetate buffer.[2]

-

-

LC-MS/MS Analysis:

-

Inject the sample onto a C18 column.

-

Use a gradient elution with mobile phases consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[16]

-

Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM).

-

Monitor the specific mass transitions for PGE2 (e.g., m/z 351.2 -> 271.2) and the internal standard.

-

-

Data Analysis:

-

Integrate the peak areas for PGE2 and the internal standard.

-

Generate a standard curve using known concentrations of PGE2.

-

Calculate the concentration of PGE2 in the sample by normalizing to the internal standard and comparing to the standard curve.

-

Conclusion

The prostaglandin synthesis pathway is a complex and highly regulated process with profound implications for human health and disease. A thorough understanding of the enzymes involved, their kinetics, and the mechanisms of their regulation is essential for the development of novel and more effective therapeutic agents. The experimental protocols outlined in this guide provide a foundation for researchers to investigate this critical pathway and contribute to the advancement of this important field.

References

- 1. Cellular mechanisms underlying prostaglandin-induced transient cAMP signals near the plasma membrane of HEK-293 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. abcam.com [abcam.com]

- 4. abcam.com [abcam.com]

- 5. Microsomal prostaglandin E synthase-1: the inducible synthase for prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. On the mechanism of prostacyclin and thromboxane A2 biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Functional analysis of human thromboxane synthase polymorphic variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. content.abcam.com [content.abcam.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Prostacyclin synthase - Wikipedia [en.wikipedia.org]

- 11. promega.com [promega.com]

- 12. Hematopoietic prostaglandin D synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structures of Prostacyclin Synthase and Its Complexes with Substrate Analog and Inhibitor Reveal a Ligand-specific Heme Conformation Change - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thromboxane-A synthase - Wikipedia [en.wikipedia.org]

- 15. Functional analysis of human thromboxane synthase polymorphic variants - PMC [pmc.ncbi.nlm.nih.gov]

- 16. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. assaygenie.com [assaygenie.com]

- 18. benchchem.com [benchchem.com]

- 19. Western Blot Protocol – Mitophenome [mitophenome.org]

- 20. researchgate.net [researchgate.net]

- 21. Augmented Expression of Cyclooxygenase-2 in Human Atherosclerotic Lesions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for mPGES-1-IN-7 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vitro evaluation of mPGES1-IN-7, a putative inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). These guidelines are intended for researchers in drug discovery and development, offering methodologies to characterize the potency and selectivity of mPGES-1 inhibitors.

Introduction

Microsomal prostaglandin E synthase-1 (mPGES-1) is a terminal enzyme in the biosynthetic pathway of prostaglandin E2 (PGE2), a key mediator of inflammation and pain.[1][2] The expression of mPGES-1 is induced during inflammatory responses, making it a prime target for the development of novel anti-inflammatory drugs with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[3][4] These protocols describe common in vitro methods to assess the inhibitory activity of compounds like this compound on mPGES-1.

Data Presentation

The inhibitory activity of mPGES-1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes representative IC50 values for various mPGES-1 inhibitors from cell-free and cell-based assays, which can be used as a reference for contextualizing data obtained for this compound.

| Compound | Assay Type | IC50 (nM) | Reference |

| MF63 | Human mPGES-1 Cell-Free | 1 | [4] |

| MF63 | A549 Cell-Based | 420 | [4] |

| MF63 | Human Whole Blood | 1300 | [4] |

| Compound 26 (PF-4693627) | mPGES-1 Cell-Free | 3 | [4] |

| Compound 29 | mPGES-1 Cell-Free | 2 | [4] |

| PBCH | mPGES-1 Enzyme Assay | 70 | [4] |

| PBCH | RAW264.7 Cell-Based | 60 | [4] |

| Compound 4b | mPGES-1 Enzyme Assay | 570 | [4] |

Signaling Pathway

The biosynthesis of PGE2 begins with the release of arachidonic acid (AA) from the cell membrane by phospholipase A2 (cPLA2). AA is then converted to prostaglandin H2 (PGH2) by COX enzymes.[5][6] Finally, mPGES-1 catalyzes the isomerization of PGH2 to PGE2.[1][6]

PGE2 Biosynthesis Pathway and Site of Inhibition.

Experimental Protocols

Cell-Free mPGES-1 Enzyme Activity Assay

This assay directly measures the ability of a test compound to inhibit the enzymatic activity of mPGES-1.

Experimental Workflow:

Cell-Free mPGES-1 Assay Workflow.

Methodology:

-

Preparation of Microsomes:

-

Culture A549 cells (or another suitable cell line) and stimulate with interleukin-1β (IL-1β) to induce mPGES-1 expression.[7]

-

Harvest the cells and homogenize them in a suitable buffer.

-

Isolate the microsomal fraction by differential centrifugation.

-

Determine the protein concentration of the microsomal preparation.

-

-

Inhibition Assay:

-

In a microplate, add the microsomal preparation, a reaction buffer (containing cofactors such as glutathione), and varying concentrations of this compound or a vehicle control.

-

Pre-incubate the mixture for a defined period (e.g., 15 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding the substrate, prostaglandin H2 (PGH2).[1]

-

Allow the reaction to proceed for a specific time (e.g., 60 seconds) at 37°C.

-

Stop the reaction by adding a stop solution (e.g., a solution containing a metal salt like SnCl2).

-

-

Detection of PGE2:

-

Quantify the amount of PGE2 produced using a commercially available ELISA kit or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[1]

-

Construct a dose-response curve by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value from the dose-response curve.

-

Whole-Cell mPGES-1 Activity Assay